molecular formula C17H17NO3 B10813268 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one CAS No. 322669-62-5

6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

Cat. No.: B10813268
CAS No.: 322669-62-5
M. Wt: 283.32 g/mol
InChI Key: SICXNSMPZHCBKB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one is a synthetic organic compound belonging to the isoindolinone family. This compound is characterized by its unique structure, which includes a dimethoxy substitution at the 6 and 7 positions and a 4-methylphenyl group attached to the isoindolinone core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one typically involves multi-step organic reactions

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized via a cyclization reaction of an appropriate phthalic anhydride derivative with an amine.

    Dimethoxy Substitution:

    Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-Dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1H-isoindol-1-one: Lacks the 4-methylphenyl group, which may result in different biological activities.

    2-(4-Methylphenyl)-3H-isoindol-1-one: Lacks the dimethoxy groups, potentially altering its chemical reactivity and biological properties.

Uniqueness

6,7-Dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both dimethoxy and 4-methylphenyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-4-7-13(8-5-11)18-10-12-6-9-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICXNSMPZHCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322282
Record name 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

322669-62-5
Record name 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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